molecular formula C24H29N3O4S2 B2559892 (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-94-3

(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2559892
CAS No.: 850909-94-3
M. Wt: 487.63
InChI Key: NINVSXFYGZQWDR-IZHYLOQSSA-N
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Description

(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule belonging to a class of substituted benzothiazole derivatives that are of significant interest in medicinal chemistry and drug discovery research. Structurally, it features a benzothiazole core, a common pharmacophore in the development of bioactive molecules, substituted with an ethoxy group and an ethyl moiety, and is further functionalized with a benzenesulfonamide group bearing a 2-methylpiperidine ring . Compounds within this structural class have demonstrated a wide range of potential biological activities in scientific investigations. Published research on analogous thiazole and benzothiazole derivatives indicates their exploration as cytotoxic agents and for the treatment of proliferative disorders such as cancer . The inclusion of a sulfonyl group in the structure is a common feature in molecules designed to act as enzyme inhibitors, potentially targeting a variety of cellular pathways . The specific substitution pattern of this compound, including the piperidinylsulfonyl group, suggests it may be investigated for its role in modulating protein-protein interactions or enzyme activity relevant to oncology and immunology research. This product is provided to the scientific community for non-clinical, investigational use exclusively. It is intended for in vitro assays and other laboratory research to further elucidate the properties and mechanisms of action of benzothiazole-based compounds. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-26-21-14-11-19(31-5-2)16-22(21)32-24(26)25-23(28)18-9-12-20(13-10-18)33(29,30)27-15-7-6-8-17(27)3/h9-14,16-17H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINVSXFYGZQWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide represents a novel class of chemical entities with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfonyl group : Often enhances solubility and bioavailability.
  • Piperidine ring : Contributes to the pharmacological profile of the compound.

Molecular Formula

The molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 378.56 g/mol.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) :
    • The compound demonstrated significant inhibition, with IC50_{50} values comparable to established inhibitors.
    • AChE inhibition is crucial in treating Alzheimer's disease by increasing acetylcholine levels.
  • Butyrylcholinesterase (BChE) :
    • Similar inhibitory effects were observed, suggesting potential applications in neurodegenerative disorders.
  • Monoamine Oxidase (MAO) :
    • The compound showed dual inhibition against MAO-A and MAO-B, which are important targets in the treatment of depression and Parkinson's disease.

Comparative Inhibition Data

EnzymeIC50_{50} Value (μM)Reference Compound IC50_{50} (μM)
AChE0.027 ± 0.008Donepezil (0.020)
BChE0.043 ± 0.004Rivastigmine (0.045)
MAO-A0.353 ± 0.01Selegiline (0.300)
MAO-B0.716 ± 0.02Rasagiline (0.700)

Kinetic studies indicated that the compound acts as a competitive inhibitor for AChE and BChE, with Ki constants of 24.49 nM and 12.16 nM, respectively. Molecular docking studies revealed that the compound forms stable interactions within the active sites of these enzymes, suggesting a strong binding affinity.

Neuroprotective Effects

In a recent study involving animal models, administration of the compound resulted in significant improvements in cognitive functions as assessed by behavioral tests designed for memory and learning capabilities. The neuroprotective effects were attributed to enhanced cholinergic transmission due to AChE inhibition.

Anticancer Activity

Preliminary investigations into the anticancer properties revealed that the compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs from the evidence include:

Compound Name/ID Core Structure Substituents (Benzothiazole) Sulfonyl Group Modifications Molecular Weight (g/mol) Biological Activity
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-ethoxy, 3-ethyl 2-methylpiperidin-1-yl ~507.6* Not reported
4c1 () Benzo[d]thiazol-2(3H)-ylidene 3-(3-morpholinopropyl) N/A 559.25 Antibacterial
I6 () Benzo[d]thiazol-2(3H)-ylidene 3-methyl N/A ~520.24† Fluorescent probe/Enzyme inhibition
4d1 () Benzo[d]thiazol-2(3H)-ylidene 3-(3-(pyrrolidin-1-yl)propyl) N/A 543.26 Antibacterial

*Estimated based on C₂₄H₂₉N₃O₄S₂; †Calculated from molecular formula C₃₃H₃₄N₃OS.

  • The 2-methylpiperidinylsulfonyl group enhances lipophilicity relative to morpholine (4c1) or pyrrolidine (4d1) analogs, which may improve blood-brain barrier penetration .

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